
8-Methyl Etodolac
説明
8-Methyl Etodolac is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and chemical properties.
科学的研究の応用
Pharmacological Applications
8-Methyl Etodolac is primarily investigated for its anti-inflammatory and analgesic properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's mechanism of action involves blocking the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis .
Anti-Cancer Properties
Emerging studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy. This aspect is particularly significant as it expands the potential therapeutic applications of the compound beyond traditional anti-inflammatory uses.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler indole derivatives. The compound's unique structural features allow it to serve as a building block for more complex molecules in medicinal chemistry .
Synthetic Routes
- Cyclization Reactions: Common methods include the cyclization of appropriate precursors under controlled conditions.
- Redox Deracemization: This method has been reported as an efficient synthetic route for producing this compound.
Biochemical Properties
This compound exhibits favorable pharmacokinetic properties, including good absorption and a relatively quick onset of action with peak plasma concentrations typically reached within 1 to 2 hours after administration. Its metabolic pathways involve various metabolites, which are crucial for understanding its pharmacological effects and potential toxicity.
Toxicological Studies
Toxicological investigations have shown that while this compound is effective in reducing inflammation, it may also present risks such as gastrointestinal irritation. Studies comparing formulations have indicated that modified delivery systems can mitigate these side effects while enhancing therapeutic efficacy .
Recent Research Findings
Recent studies have focused on improving the delivery mechanisms for this compound to enhance its bioavailability and reduce side effects:
- Phospholipid Complexes: Research has demonstrated that phospholipid complex-loaded films can improve transdermal permeation and provide enhanced anti-inflammatory effects compared to un-complexed forms of etodolac .
- Sustained Release Formulations: New formulations like ELGKMs have shown promise in maintaining steady plasma concentrations over extended periods while minimizing gastrointestinal side effects .
Case Studies
Case Study 1: Anti-Inflammatory Efficacy
A study involving animal models demonstrated that formulations containing this compound exhibited significant anti-inflammatory activity compared to standard etodolac formulations. The results suggested improved patient compliance due to reduced dosing frequency and minimized side effects .
Case Study 2: Cancer Cell Line Studies
In vitro studies revealed that this compound induced apoptosis in human cancer cell lines, suggesting its potential role as an adjunct therapy in oncology.
作用機序
Target of Action
8-Methyl Etodolac, also known as 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole or RAK-701, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
The compound interacts with its targets by binding to the upper portion of the COX enzyme active site, preventing its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the compound’s anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever .
Pharmacokinetics
The compound exhibits good absorption, with maximal plasma concentrations attained within 1 to 2 hours . The elimination half-life of this compound is between 6 and 8 hours . The volume of distribution of the compound is higher than that of most other NSAIDs . The compound undergoes virtually complete biotransformation to oxidized metabolites and acyl-glucuronides .
Result of Action
The primary result of this compound’s action is the relief of signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . By inhibiting prostaglandin synthesis, the compound effectively reduces inflammation, pain, and fever .
Action Environment
The action of this compound is influenced by the pH of the environment. The synthesized prodrugs of this compound are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This property is important for the compound’s stability, efficacy, and action.
生化学分析
Biochemical Properties
8-Methyl Etodolac has been found to interact with various enzymes and proteins. It is synthesized using amino acids such as cysteine, glutamine, and glutamic acid to enhance protein synthesis and have in situ antioxidant action . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the this compound .
Cellular Effects
The effects of this compound on cells are significant. It has been found to have more analgesic and anti-inflammatory potential than etodolac . All the synthesized compounds also found to have less ulcerogenic index than parent drug .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit prostaglandin synthesis . This inhibition is key to its therapeutic effects, as prostaglandins are involved in processes such as inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) . The average half-life in acidic environment ranges from 33.72 to 44.33 hours and in basic medium 15.29–18.32 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the solubility of nanosuspensions increased up to 13.0-fold in comparison with micronized this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. Metabolites found in urine include unchanged this compound (1%), this compound glucuronide (13%), hydroxylated metabolites (6-, 7-, and 8-OH; 5%), hydroxylated metabolite glucuronides (20%), and unidentified metabolites (33%) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Etodolac typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the redox deracemization of α-substituted 1,3,4,9-tetrahydropyrano(3,4-b)indoles has been reported as an efficient synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 8-Methyl Etodolac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts and specific solvents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
1,3,4,9-tetrahydropyrano(3,4-b)indoles: These compounds have a similar backbone but may differ in their substituents, affecting their reactivity and applications.
Uniqueness: 8-Methyl Etodolac is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
生物活性
8-Methyl Etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which contribute to its biological activity. Its chemical formula is , and it primarily acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.
Target Enzymes:
- Cyclooxygenase (COX) Inhibition: this compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways:
- The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating symptoms associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption: It exhibits good absorption with peak plasma concentrations achieved within 1 to 2 hours post-administration.
- Metabolism: The compound undergoes metabolic conversion with various metabolites detected in urine, including glucuronides and hydroxylated forms.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties:
- In animal models, it has shown superior analgesic and anti-inflammatory effects compared to etodolac itself .
- A study involving cotton pellet implantation in rats demonstrated that formulations containing this compound exhibited reduced ulcerogenic effects while maintaining effective anti-inflammatory activity .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties:
- Cell Line Studies: It has been reported to induce apoptosis in human hepatocellular carcinoma (HepG2) cells by modulating pathways such as P53 and inhibiting Cyclin-dependent kinase 1 (CDK1) expression .
- In Vitro Efficacy: The compound displayed promising cytotoxicity against various cancer cell lines with IC50 values indicating effective concentration levels for inducing cell death .
Table 1: Summary of Biological Activities
Case Study: Formulation Development
A recent study developed a sustained release formulation of this compound using Eudragit® polymers. This formulation demonstrated improved bioavailability and reduced gastrointestinal side effects compared to traditional formulations. The study concluded that this approach could enhance patient compliance while effectively managing chronic pain conditions .
特性
IUPAC Name |
2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFIBWNLCQBCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-19-6 | |
Record name | RAK-701 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-METHYL ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。